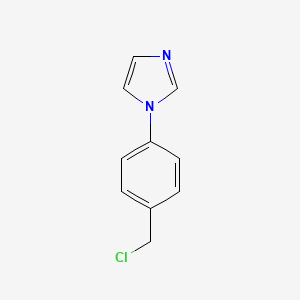

2-Methyl-5-methylthio-benzothiazole

概要

説明

2-Methyl-5-methylthio-benzothiazole is a degradation product of 2-(thiocyanomethylthio)benzothiazole, a biocide used in the leather, pulp, paper, and water-treatment industries .

Synthesis Analysis

The synthesis of 2-Methyl-5-methylthio-benzothiazole involves several steps. The key step of the sequence is the one-pot conversion of 1-chloro-4-methylthio-2-nitrobenzene into benzothiazole . Other synthetic strategies of benzothiazole derivatives have been reviewed, including the use of 2-aminothiophenol and N-methylthioamides under solvent- and metal-free conditions .Molecular Structure Analysis

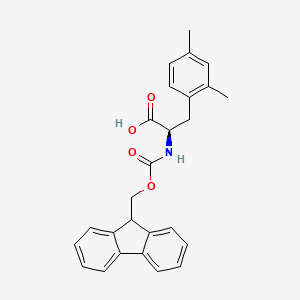

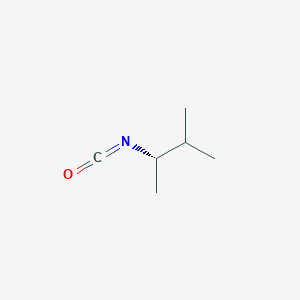

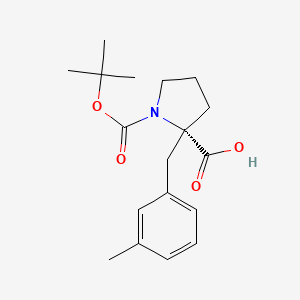

The molecular structure of 2-Methyl-5-methylthio-benzothiazole is represented by the empirical formula C8H7NS2. Its molecular weight is 181.28 .Chemical Reactions Analysis

2-Methylbenzothiazole can be synthesized by the Cu-catalyzed, base-free C-S coupling using conventional and microwave heating methods .Physical And Chemical Properties Analysis

2-Methyl-5-methylthio-benzothiazole is a colorless to light yellow crystalline powder . It has a melting point of 43-46 °C .科学的研究の応用

Pharmacology

Field

Pharmacology

Application Summary

2-Methyl-5-methylthio-benzothiazole is utilized in pharmacology as a core structure for developing new therapeutic agents due to its diverse biological activities .

Methods of Application

Synthetic pathways are explored to create derivatives of 2-Methyl-5-methylthio-benzothiazole, which are then tested for pharmacological properties using various bioassays .

Results

Compounds based on this structure have shown a range of biological activities, including anti-bacterial, anti-fungal, and anti-inflammatory effects. The specific activities depend on the substituents added to the core benzothiazole structure .

Agriculture

Field

Agriculture

Application Summary

In agriculture, 2-Methyl-5-methylthio-benzothiazole serves as a degradation product of certain biocides, indicating its role in the breakdown and lifecycle of agricultural chemicals .

Methods of Application

Its presence and concentration are monitored in soil and water samples through chromatography-electrospray mass spectrometry to understand its environmental impact .

Results

The detection of this compound helps in assessing the efficacy and safety of biocides used in agriculture, ensuring sustainable practices .

Materials Science

Field

Materials Science

Application Summary

This compound is investigated for its potential use in materials science, particularly in the development of novel materials with specific desired properties .

Methods of Application

Research involves the incorporation of 2-Methyl-5-methylthio-benzothiazole into polymers and other materials, followed by testing for thermal stability, durability, and other material properties .

Results

Findings suggest that the compound can contribute to the enhancement of certain material properties, although specific data on outcomes are still under research .

Environmental Science

Field

Environmental Science

Application Summary

2-Methyl-5-methylthio-benzothiazole is used as an indicator for environmental monitoring, particularly in water quality assessment .

Methods of Application

Its levels are measured in various water bodies to track pollution and the presence of emerging pollutants through advanced mass spectrometry techniques .

Results

The compound’s presence in water sources can indicate contamination levels and the effectiveness of water treatment processes .

Industrial Applications

Field

Industrial Chemistry

Application Summary

The compound finds application as a biocide in industries such as leather, pulp, and paper, playing a role in the protection of materials .

Methods of Application

It is applied in industrial processes and its degradation products are later analyzed to ensure that they do not pose environmental or health risks .

Results

Studies show that while effective as a biocide, its degradation products must be managed to prevent potential hazards .

Biochemistry

Field

Biochemistry

Application Summary

In biochemistry, 2-Methyl-5-methylthio-benzothiazole is studied for its interaction with biological systems and potential as a biochemical tool .

Methods of Application

It is used in assays to understand its biochemical behavior and interactions at the molecular level, often involving spectroscopy and other analytical methods .

Results

Research indicates that the compound can be useful in studying enzyme activities and other biochemical processes, although specific quantitative data are proprietary to research institutions .

This analysis provides a detailed overview of the diverse applications of 2-Methyl-5-methylthio-benzothiazole in various scientific fields, highlighting its significance and potential in research and industry. The results and outcomes are based on current studies and may evolve as further research is conducted.

Analytical Chemistry

Field

Analytical Chemistry

Application Summary

This compound is used in the trace determination of polar benzotriazoles and benzothiazoles in drinking and surface water, which are important for monitoring water quality and safety .

Methods of Application

Liquid chromatography-electrospray mass spectrometry (LC-ESMS) is employed to detect and quantify the presence of 2-Methyl-5-methylthio-benzothiazole in water samples .

Results

The method allows for the sensitive and accurate determination of this compound, contributing to the assessment of water contamination and the effectiveness of water treatment processes .

Chemical Synthesis

Field

Chemical Synthesis

Application Summary

2-Methyl-5-methylthio-benzothiazole serves as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals .

Methods of Application

Chemical reactions such as Cu-catalyzed C-S coupling are used to synthesize derivatives of this compound, which are then utilized in further chemical synthesis .

Results

The synthesized compounds have potential applications in creating polycarbocyanine and thiacyanine dyes, as well as (arylfuryl)benzothiazoles, which are valuable in multiple industrial applications .

Safety And Hazards

将来の方向性

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs.

特性

IUPAC Name |

2-methyl-5-methylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCBZKUWJRXHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449627 | |

| Record name | 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-methylthio-benzothiazole | |

CAS RN |

68386-29-8 | |

| Record name | 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。